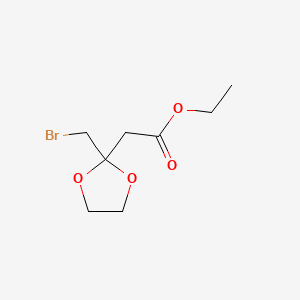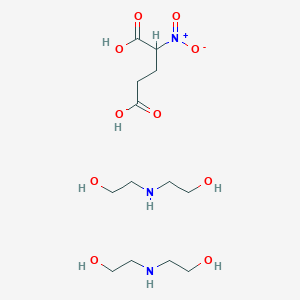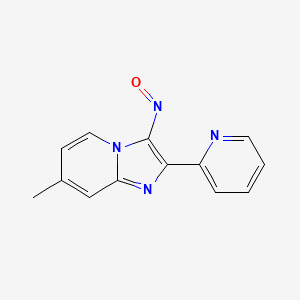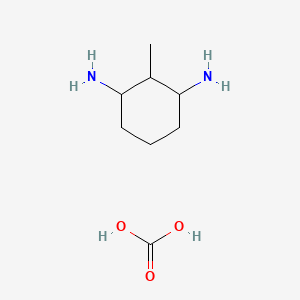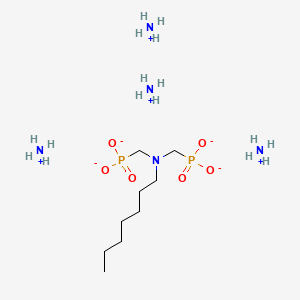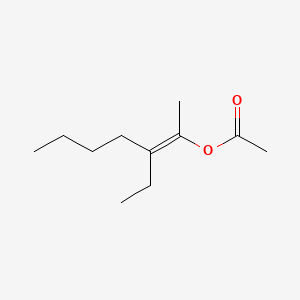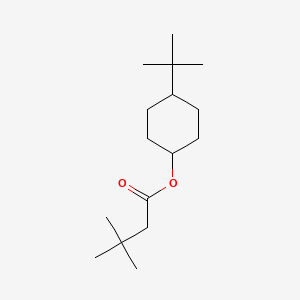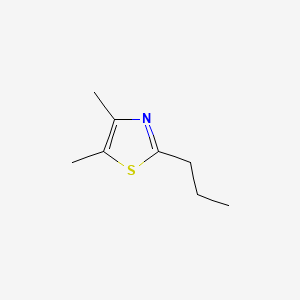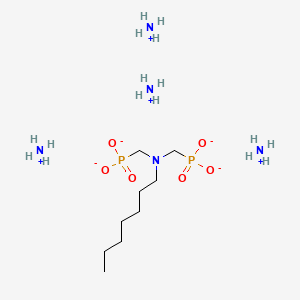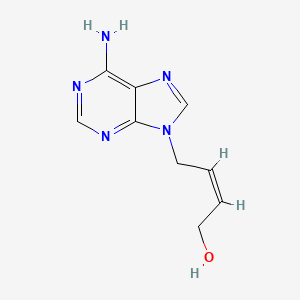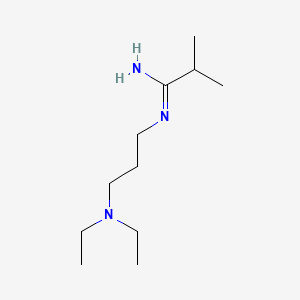
N,N-Diethyl-N'-((isopropyl)carbonimidoyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine: is an organic compound that belongs to the class of amidine derivatives. It is characterized by the presence of both primary and tertiary amine groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine typically involves the reaction of N,N-diethyl-1,3-propanediamine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N,N-diethyl-1,3-propanediamine+isopropyl isocyanate→N,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the amidine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of N,N-diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine oxides.
Reduction: Formation of N,N-diethyl-1,3-propanediamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
Biology:
- Potential applications in the development of new biochemical assays and diagnostic tools.
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes, which can then participate in various biochemical pathways. The compound’s ability to act as a displacer in ion-exchange chromatography is attributed to its strong binding affinity to specific proteins and biomolecules .
Comparison with Similar Compounds
- N,N-Diethyl-1,3-propanediamine
- N,N-Dimethyl-1,3-propanediamine
- N,N-Diethyl-N’-((methyl)carbonimidoyl)propane-1,3-diamine
Uniqueness: N,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine is unique due to the presence of the isopropyl group in its structure, which imparts distinct steric and electronic properties. This uniqueness allows it to form specific interactions that are not possible with other similar compounds .
Properties
CAS No. |
64527-57-7 |
|---|---|
Molecular Formula |
C11H25N3 |
Molecular Weight |
199.34 g/mol |
IUPAC Name |
N'-[3-(diethylamino)propyl]-2-methylpropanimidamide |
InChI |
InChI=1S/C11H25N3/c1-5-14(6-2)9-7-8-13-11(12)10(3)4/h10H,5-9H2,1-4H3,(H2,12,13) |
InChI Key |
MMJGKTHXZSXHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN=C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


